molecular formula C5H5NOS B1223284 3-Hydroxypyridine-2-thiol CAS No. 23003-22-7

3-Hydroxypyridine-2-thiol

Cat. No.: B1223284
CAS No.: 23003-22-7
M. Wt: 127.17 g/mol
InChI Key: MARYDOMJDFATPK-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-2-thiol, also known as this compound, is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 283470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Hydroxypyridine-2-thiol (also known as 3-hydroxypyridin-2-thione) is a compound characterized by its unique functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its roles in enzyme inhibition, antioxidant properties, and potential therapeutic applications.

This compound is notable for its dual functionality as both a hydroxyl and thiol compound. This structural arrangement enhances its reactivity and binding capabilities, particularly with metal ions such as zinc. The compound can be synthesized through various methods, allowing for its application in medicinal chemistry and chemical synthesis.

Structural Characteristics

Compound Name Structure Characteristics Unique Properties
3-HydroxypyridineHydroxyl group at position 3Acts similarly to phenols; forms colored complexes with ferric chloride.
2-ThiopyridineThiol group at position 2Exhibits different reactivity patterns compared to hydroxyl derivatives.
3-MercaptopyridineThiol group at position 3More reactive towards electrophiles than hydroxyl derivatives.
4-HydroxypyridineHydroxyl group at position 4Less reactive than 3-hydroxypyridine due to steric hindrance.

Inhibition of Histone Deacetylases (HDACs)

One of the most significant biological activities of this compound is its role as a novel zinc-binding group (ZBG) that inhibits histone deacetylases (HDACs). HDACs are critical in regulating gene expression and are implicated in various cancers. Research indicates that this compound selectively inhibits HDAC6 and HDAC8 with IC50 values of 681 nM and 3675 nM, respectively, while showing no inhibition of HDAC1 . This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with broader HDAC inhibition.

Antioxidant Properties

The compound also exhibits antioxidant properties, which may protect biological systems from oxidative stress. This activity is essential for mitigating damage caused by reactive oxygen species (ROS), thus contributing to cellular health and longevity. The ability to scavenge free radicals positions this compound as a potential therapeutic agent in neurodegenerative diseases where oxidative stress plays a pivotal role.

Neuroprotective Effects

Studies have shown that derivatives of 3-hydroxypyridine, including those containing the thiol group, possess neuroprotective effects in animal models. For instance, they have been tested for their efficacy in reducing ischemic brain injury following hemorrhagic strokes in rats . These findings suggest that compounds derived from this compound may be beneficial in treating neurological disorders.

Case Studies and Research Findings

  • Histone Deacetylase Inhibition : A study demonstrated that optimizing the structure of 3-hydroxypyridin-2-thione led to the identification of potent inhibitors selective for HDAC6 and HDAC8, highlighting its therapeutic potential in oncology .
  • Neuroprotection : In a controlled experiment on rats with induced ischemic brain injury, treatment with derivatives of 3-hydroxypyridine resulted in significant reductions in brain edema and improved survival rates post-injury .
  • Antioxidant Evaluation : In vitro assays showed that this compound effectively scavenged free radicals, suggesting its utility as an antioxidant agent in formulations aimed at reducing oxidative stress-related damage.

Scientific Research Applications

Medicinal Chemistry

3-Hydroxypyridine-2-thiol has shown promise in the development of novel therapeutic agents. Its derivatives have been investigated for antimicrobial and neuroprotective activities:

  • Antimicrobial Activity : Recent studies indicate that compounds derived from 3-hydroxypyridine exhibit significant antimicrobial properties against various pathogens, including Bacillus cereus and Candida albicans. These findings suggest potential applications in developing selective antimicrobials for clinical use .
  • Neuroprotective Effects : Research has demonstrated that derivatives of 3-hydroxypyridine can provide neuroprotection in models of ischemic brain injury. For instance, specific compounds have been shown to mitigate brain edema in rat models following bacterial meningitis, highlighting their potential for treating neurological disorders .

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor, particularly for metals like brass in acidic environments:

  • Electrochemical Studies : The compound demonstrated significant corrosion inhibition efficiency (over 85%) when added to a corrosive sulfuric acid solution. Potentiodynamic polarization tests revealed a marked decrease in corrosion current density with optimal concentrations leading to effective surface protection .
  • Mechanism of Action : The inhibition mechanism is primarily attributed to the formation of a protective layer on the metal surface through chemisorption, which blocks oxidation processes that lead to corrosion. Spectroscopic analyses confirmed the formation of S-Cu bonds, indicating strong interactions between the inhibitor and the metal surface .

Material Science

In material science, this compound has been explored for its role in synthesizing novel materials with desirable properties:

  • Polymerization Processes : The compound can act as a radical initiator in polymerization reactions, facilitating the synthesis of polymers under mild conditions with high yields. This application is particularly relevant in developing advanced materials with tailored properties for specific industrial applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Antimicrobial activity against Bacillus cereus and Candida albicans; neuroprotective effects observed.
Corrosion Inhibition Over 85% inhibition efficiency for brass; chemisorption mechanism confirmed via spectroscopic analysis.
Material Science Effective radical initiator for polymerization; high yields and mild reaction conditions reported.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Hydroxypyridine-2-thiol with high purity?

  • Methodology : Synthesis typically involves introducing the thiol group to a pyridine precursor. For example, nucleophilic substitution using thiourea or Lawesson’s reagent under anhydrous conditions. Protective groups (e.g., acetyl for the hydroxyl group) may prevent unwanted side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Confirm purity using HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers handle this compound safely in the laboratory?

  • Methodology : Use nitrile gloves (tested against EN 374 standards) and flame-retardant lab coats. Work in a fume hood to avoid inhalation of dust/aerosols. Store in airtight containers under nitrogen to prevent oxidation. Dispose of waste via certified hazardous waste services. Refer to GHS hazard codes H315 (skin irritation) and H319 (eye irritation) for risk mitigation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm structure (e.g., hydroxyl proton at δ 10–12 ppm, thiol proton at δ 1.5–2.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 128.02).
  • FT-IR : Peaks at ~2550 cm1^{-1} (S-H stretch) and ~3200 cm1^{-1} (O-H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data caused by tautomerism in this compound?

  • Methodology : The compound may exist in thiol (SH) or thione (S−/H+) tautomeric forms. Use:

  • Variable-temperature NMR : Monitor equilibrium shifts (e.g., thiol signal dominance at low temperatures).
  • Computational modeling : DFT calculations (B3LYP/6-31G* level) to compare energy profiles of tautomers.
  • X-ray crystallography : Resolve solid-state structure to identify dominant tautomer .

Q. What strategies optimize the stability of this compound during long-term storage?

  • Methodology :

  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation to disulfide.
  • Desiccants : Include silica gel to minimize hydrolysis.
  • Low-temperature storage : –20°C in amber vials to reduce photodegradation. Periodically assess stability via HPLC to detect degradation products (e.g., dimeric disulfides) .

Q. How does this compound interact with transition metals, and what are its implications in coordination chemistry?

  • Methodology : The thiol and hydroxyl groups act as bidentate ligands. Conduct titration experiments (UV-Vis, EPR) with metals like Cu(II) or Fe(III) in ethanol/water. Monitor chelation via bathochromic shifts (e.g., λmax from 280 nm to 320 nm). Stability constants (log K) can be calculated using Job’s method. Such complexes are relevant in catalysis or metallodrug design .

Q. What experimental designs address discrepancies in reported biological activity data for this compound derivatives?

  • Methodology :

  • Control for purity : Validate compound integrity via LC-MS before bioassays.
  • Dose-response studies : Use a gradient (e.g., 1–100 µM) to identify non-linear effects.
  • Reproducibility checks : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .

Properties

IUPAC Name

3-hydroxy-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARYDOMJDFATPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177559
Record name 3-Hydroxypyridine-2-thiol
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Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23003-22-7
Record name 2-Mercapto-3-pyridinol
Source CAS Common Chemistry
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Record name 3-Hydroxypyridine-2-thiol
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Record name 3-Hydroxypyridine-2-thiol
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Record name 2-mercaptopyridin-3-ol
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Record name 3-HYDROXY-2(1H)-PYRIDINETHIONE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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